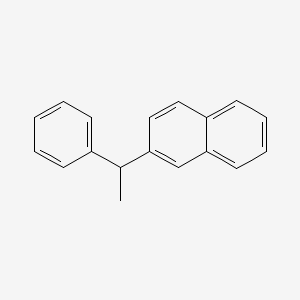
2-(1-Phenylethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(1-Phényléthyl)naphtalène est un composé organique de formule moléculaire C18H16. Il se compose d'un noyau naphtalène substitué par un groupe 1-phényléthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1-Phényléthyl)naphtalène peut être réalisée par plusieurs méthodes. Une approche courante implique l'alkylation de Friedel-Crafts du naphtalène avec du chlorure de 1-phényléthyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. La réaction se produit généralement dans des conditions anhydres et nécessite un contrôle minutieux de la température pour éviter les réactions secondaires.
Méthodes de production industrielle
La production industrielle de 2-(1-Phényléthyl)naphtalène peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. De plus, des techniques de purification telles que la distillation et la recristallisation sont utilisées pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(1-Phényléthyl)naphtalène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou alcanes correspondants.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire différents substituants sur le noyau naphtalène.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et l'hydrogène gazeux en présence d'un catalyseur sont utilisés.
Substitution : Des réactifs comme le brome, le chlore et les agents nitrants sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Le 2-(1-Phényléthyl)naphtalène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles et comme composé chef de file dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-(1-Phényléthyl)naphtalène implique son interaction avec des cibles moléculaires spécifiques. Le composé peut s'engager dans diverses voies, notamment la liaison aux récepteurs ou aux enzymes, conduisant à la modulation des processus biologiques. Des études détaillées sur ses interactions moléculaires et ses voies sont essentielles pour comprendre pleinement ses effets.
Applications De Recherche Scientifique
2-(1-Phenylethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Phenylethyl)naphthalene involves its interaction with specific molecular targets. The compound can engage in various pathways, including binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2-Phényléthyl)naphtalène
- 2-(1-Phényléthyl)anthracène
- 2-(1-Phényléthyl)phénanthrène
Unicité
Le 2-(1-Phényléthyl)naphtalène est unique en raison de son schéma de substitution spécifique sur le noyau naphtalène, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Numéro CAS |
42372-45-2 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-(1-phenylethyl)naphthalene |
InChI |
InChI=1S/C18H16/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-14H,1H3 |
Clé InChI |
KFUMHWPJAJDTSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



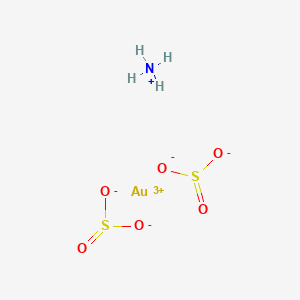
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)
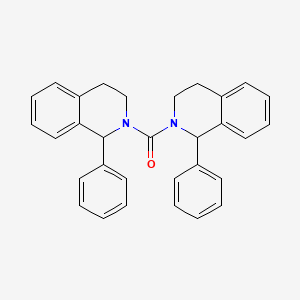
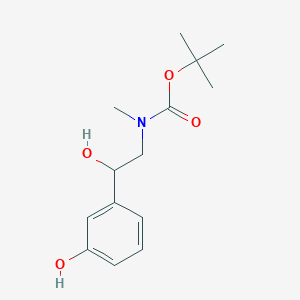
![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)
![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)
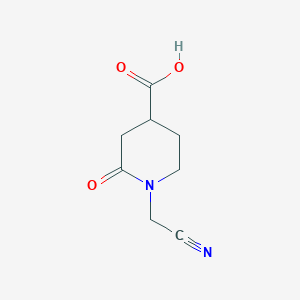
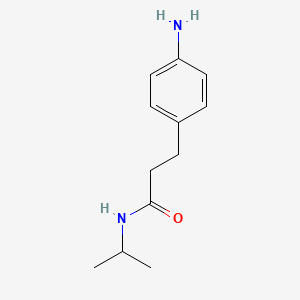

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)
![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)
